molecular formula C7H10NO6P B14740265 (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate CAS No. 5913-68-8

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate

Cat. No.: B14740265
CAS No.: 5913-68-8
M. Wt: 235.13 g/mol
InChI Key: HNKGLEWRFGKTOY-UHFFFAOYSA-N
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Description

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is a phosphorylated derivative of a dihydropyridinone scaffold. This compound features a 1,4-dihydropyridin-4-one core substituted with hydroxyl and methyl groups at positions 5 and 6, respectively, and a methyl phosphate group at position 2.

Properties

CAS No.

5913-68-8

Molecular Formula

C7H10NO6P

Molecular Weight

235.13 g/mol

IUPAC Name

(5-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C7H10NO6P/c1-4-6(9)7(10)5(2-8-4)3-14-15(11,12)13/h2,9H,3H2,1H3,(H,8,10)(H2,11,12,13)

InChI Key

HNKGLEWRFGKTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)COP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols .

Scientific Research Applications

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Zygocaperoside and Isorhamnetin-3-O Glycoside

While these compounds are flavonoid glycosides isolated from Z. fabago roots (), their structural dissimilarity to the target compound precludes direct functional comparisons. However, methodological parallels exist:

  • Structural Elucidation: UV and NMR spectroscopy (1H-NMR, 13C-NMR) were critical for confirming hydroxyl and glycosidic linkages in Zygocaperoside and Isorhamnetin-3-O glycoside . Similar techniques would apply to the target compound, particularly for verifying the phosphate ester group and dihydropyridinone ring.
  • Bioactivity: Flavonoids like Isorhamnetin-3-O glycoside often exhibit antioxidant properties, whereas phosphorylated dihydropyridines may target kinase-mediated pathways.

Patent-Protected Pyrrolopyridazine Derivatives

includes a pyrrolo[1,2-b]pyridazine carboxylate ester with trifluoromethyl substituents. Comparative insights:

  • Electron-Withdrawing Groups : The target compound lacks strong electron-withdrawing groups (e.g., CF₃), which are critical for the stability and receptor binding of the pyrrolopyridazine derivative.
  • Synthetic Complexity : Both compounds require multi-step syntheses, but the target’s phosphate esterification step is simpler than the palladium-catalyzed coupling reactions used in .

Key Data and Functional Insights

Table 1: Structural and Functional Comparison

Property Target Compound Zygocaperoside Pyrimidinone Derivative Pyrrolopyridazine
Core Heterocycle 1,4-Dihydropyridinone Flavonoid glycoside Pyrimidinone Pyrrolopyridazine
Key Functional Groups Phosphate, hydroxyl, methyl Glycoside, hydroxyl Phosphoramidite, thioether Trifluoromethyl, carboxylate
Bioactivity Hypothesis Prodrug potential, kinase modulation Antioxidant Nucleotide analog Enzyme inhibition (e.g., kinase)
Synthetic Accessibility Moderate (esterification steps) High (plant extraction) High (solid-phase synthesis) Low (catalyzed coupling)

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